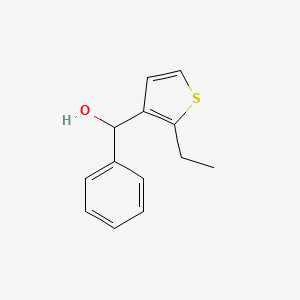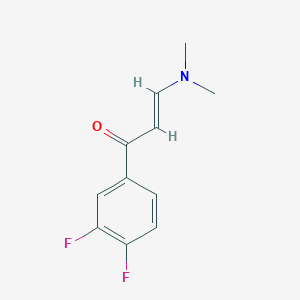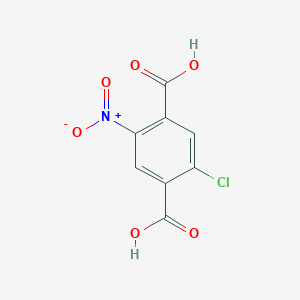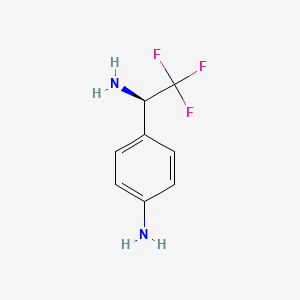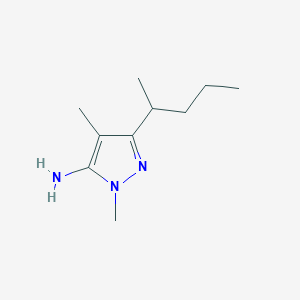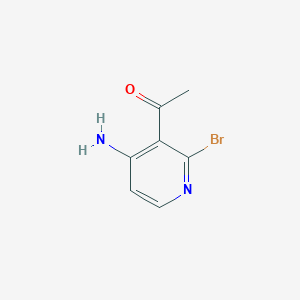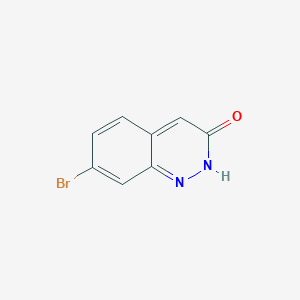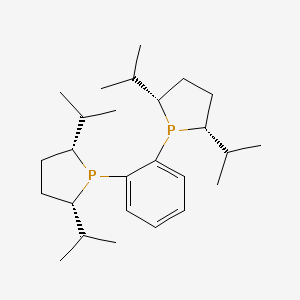
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene is a chiral ligand used extensively in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two phospholane rings attached to a benzene core, allows for high enantioselectivity in various chemical reactions.
準備方法
The synthesis of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene typically involves the following steps:
Formation of the Phospholane Rings: The initial step involves the synthesis of the phospholane rings. This can be achieved through the reaction of diisopropylphosphine with an appropriate dihaloalkane under basic conditions.
Attachment to Benzene Core: The phospholane rings are then attached to a benzene core through a palladium-catalyzed coupling reaction. This step requires careful control of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography to remove any impurities and obtain the desired chiral ligand.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce costs.
化学反応の分析
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The oxidation typically occurs at the phosphorus atoms, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions often target the phosphine oxides, converting them back to the original phosphine ligands.
Substitution: Substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include halides and other nucleophiles. The major products formed depend on the nature of the substituents and reaction conditions.
科学的研究の応用
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its ability to induce high enantioselectivity makes it valuable for the synthesis of chiral compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereoselective processes in biological systems.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals. Its use in catalytic processes can lead to the production of enantiomerically pure drugs.
Industry: In the industrial sector, (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene is used in the production of fine chemicals and agrochemicals. Its role in catalytic processes helps in the efficient and cost-effective synthesis of these products.
作用機序
The mechanism of action of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene involves its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The chiral nature of the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and the metal used in the complex.
類似化合物との比較
(+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene can be compared with other similar chiral ligands, such as:
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene: This compound has ethyl groups instead of isopropyl groups on the phospholane rings. It exhibits similar catalytic properties but may differ in terms of steric effects and enantioselectivity.
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene: With methyl groups on the phospholane rings, this ligand is smaller and may have different steric interactions compared to the isopropyl-substituted version.
1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]ethane: This compound has an ethane linker instead of a benzene core. It may exhibit different electronic properties and catalytic behavior.
The uniqueness of (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene lies in its specific combination of steric and electronic properties, which contribute to its high enantioselectivity and stability in catalytic processes.
特性
分子式 |
C26H44P2 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
(2R,5R)-1-[2-[(2S,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane |
InChI |
InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24+,28?/m1/s1 |
InChIキー |
RBVGOQHQBUPSGX-DBPXUDACSA-N |
異性体SMILES |
CC(C)[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@H]3C(C)C)C(C)C)C(C)C |
正規SMILES |
CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




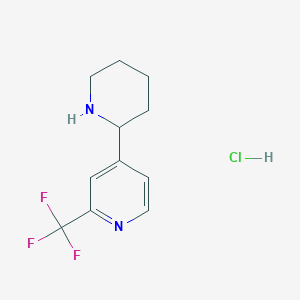
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
